Glycyrrhetinyl stearate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

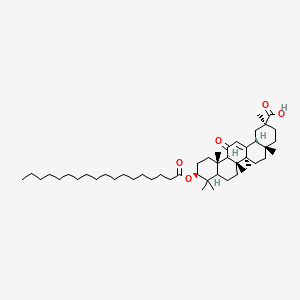

Glycyrrhetinyl stearate is a useful research compound. Its molecular formula is C48H80O5 and its molecular weight is 737.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Overview:

Glycyrrhetinyl stearate exhibits significant antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research has demonstrated its effectiveness in inhibiting the growth of various bacterial strains.

Case Study:

A study evaluated the antimicrobial effects of this compound alongside other glycyrrhetinic acid derivatives against 50 clinical strains of S. aureus, including 18 MRSA strains. The minimum inhibitory concentrations (MICs) were determined, showing that this compound had a strong bacteriostatic effect at lower concentrations and a bactericidal effect at higher concentrations (above 2x MIC) .

Table 1: Antimicrobial Efficacy of this compound

| Compound | MIC (µg/ml) | Bacteriostatic/Bactericidal Effect |

|---|---|---|

| This compound | X | Bacteriostatic at 1x MIC; Bactericidal at >2x MIC |

| Gentamicin | Y | Bactericidal |

Cosmetic Applications

Overview:

In the cosmetics industry, this compound is valued for its skin-soothing and anti-inflammatory properties. It is often included in formulations aimed at treating skin conditions like eczema and psoriasis.

Case Study:

A formulation study highlighted the use of this compound in creams designed for sensitive skin. The inclusion of this compound improved skin hydration and reduced irritation compared to control formulations without it. Clinical trials demonstrated a statistically significant improvement in skin barrier function after four weeks of use .

Food Science

Overview:

this compound's potential as a food additive has been explored, particularly for its flavor-enhancing properties and ability to mask bitterness in certain food products.

Case Study:

Research conducted on the incorporation of this compound into herbal teas showed that it effectively masked bitterness while enhancing overall flavor perception. Sensory evaluations indicated a preference for beverages containing this compound over those without it, suggesting its utility in food formulation .

Análisis De Reacciones Químicas

Direct Esterification

-

Reagents : Glycyrrhetinic acid + stearic acid + acid/base catalyst (e.g., sulfuric acid or sodium hydroxide).

-

Conditions : High temperatures (180–250°C) under anhydrous conditions .

-

Mechanism : Protonation of the carboxylic acid group in stearic acid activates it for nucleophilic attack by the hydroxyl group of glycyrrhetinic acid.

Enzymatic Catalysis

-

Catalyst : Lipases (e.g., Candida rugosa) enable green synthesis.

-

Conditions : Mild temperatures (40–60°C), optimized molar ratios (e.g., 1:10 glycyrrhetinic acid:stearic acid), and reaction times of 6–12 hours .

-

Efficiency : Enzymatic methods achieve >90% conversion rates for alkyl stearates under optimized conditions .

| Method | Catalyst | Temperature (°C) | Conversion (%) | Reference |

|---|---|---|---|---|

| Direct esterification | H₂SO₄/NaOH | 180–250 | 70–85 | |

| Enzymatic esterification | C. rugosa | 40–60 | >90 |

Hydrolysis and Degradation

Glycyrrhetinyl stearate undergoes hydrolysis under acidic, alkaline, or enzymatic conditions:

Acidic Hydrolysis

-

Conditions : HCl or H₂SO₄ in aqueous ethanol (pH < 3).

-

Products : Glycyrrhetinic acid + stearic acid.

Alkaline Hydrolysis

-

Conditions : NaOH/KOH in aqueous methanol (pH > 10).

-

Products : Glycyrrhetinate salts + stearate salts.

-

Applications : Used in saponification reactions for surfactant production .

Enzymatic Hydrolysis

-

Lipases : Pancreatic or microbial lipases cleave the ester bond at physiological pH (7–8).

-

Biomedical relevance : Hydrolysis releases glycyrrhetinic acid, enhancing bioavailability in drug delivery systems .

Interaction with Biomembranes

Studies using multilamellar vesicles (MLVs) and solid lipid nanoparticles (SLNs) reveal:

-

Phase separation : this compound integrates into lipid bilayers, causing fluidity changes and phase separation in DMPC MLVs .

-

Cooperative effects : Reduces cooperativity of phospholipid transitions (ΔT₁/₂ increases by 15–20%) in SLN-MLV systems, indicating destabilization of membrane order .

Stability and Autoxidation

-

Autoxidation : Susceptible to oxidative degradation at unsaturated bonds in the stearate chain, forming peroxides under prolonged exposure to O₂/light .

-

Stabilizers : Antioxidants (e.g., α-tocopherol) mitigate degradation in pharmaceutical formulations .

Antimicrobial Synergy

While not a direct reaction, this compound enhances antibacterial activity when combined with gentamicin against S. aureus. Synergy arises from:

Propiedades

Número CAS |

4827-59-2 |

|---|---|

Fórmula molecular |

C48H80O5 |

Peso molecular |

737.1 g/mol |

Nombre IUPAC |

(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-2,4a,6a,6b,9,9,12a-heptamethyl-10-octadecanoyloxy-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C48H80O5/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-40(50)53-39-26-27-46(6)38(43(39,2)3)25-28-48(8)41(46)37(49)33-35-36-34-45(5,42(51)52)30-29-44(36,4)31-32-47(35,48)7/h33,36,38-39,41H,9-32,34H2,1-8H3,(H,51,52)/t36-,38-,39-,41+,44+,45-,46-,47+,48+/m0/s1 |

Clave InChI |

NZGKLLOWEPXNDG-SSCMEWPNSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

SMILES isomérico |

CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)O)C)C)C)C |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

Key on ui other cas no. |

4827-59-2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.